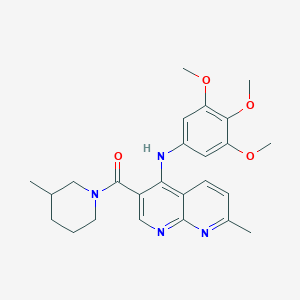

7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine

Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic system with two nitrogen atoms at positions 1 and 6. The structural complexity arises from the 3-methylpiperidine-carbonyl substituent at position 3 and the 3,4,5-trimethoxyphenyl group at the N-position.

Properties

IUPAC Name |

(3-methylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4/c1-15-7-6-10-29(14-15)25(30)19-13-26-24-18(9-8-16(2)27-24)22(19)28-17-11-20(31-3)23(33-5)21(12-17)32-4/h8-9,11-13,15H,6-7,10,14H2,1-5H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRMKFJOKLJIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” typically involves multi-step organic reactions. The starting materials might include 1,8-naphthyridine derivatives, piperidine, and trimethoxybenzene. Common synthetic routes could involve:

Step 1: Formation of the naphthyridine core through cyclization reactions.

Step 2: Introduction of the piperidine moiety via amide bond formation.

Step 3: Attachment of the trimethoxyphenyl group through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its biological activity, including antimicrobial or anticancer properties.

Medicine: Potential therapeutic agent for treating specific diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-methyl-3-(3-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine” involves its interaction with molecular targets such as enzymes or receptors. The compound may:

Bind to Active Sites: Inhibit enzyme activity by binding to active sites.

Modulate Pathways: Affect signaling pathways by interacting with receptors.

Induce Cellular Responses: Trigger cellular responses leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on the synthesis and biological evaluation of related compounds in the provided evidence:

Key Observations:

The target compound lacks a nitro group but includes a 3-methylpiperidine-carbonyl, which may introduce steric hindrance or hydrogen-bond donor/acceptor capabilities . Halogenated aryl groups (e.g., 4-bromo or 4-chloro in 3j, 3k) correlate with moderate AChE inhibition (IC₅₀ ~10–15 µM). The trimethoxyphenyl group in the target compound may improve membrane permeability but reduce solubility compared to mono-methoxy analogs .

Physicochemical Properties :

- The trimethoxyphenyl moiety likely increases lipophilicity (logP >4), similar to Combretastatin A-4 derivatives, where methoxy groups improved cellular uptake but necessitated prodrug strategies for solubility .

- The absence of a nitro group in the target compound may reduce crystallinity compared to analogs, complicating structural determination via methods like SHELX .

Enzyme Inhibition Trends :

- Compounds with 4-methoxyphenyl substituents (e.g., 3j) showed superior AChE inhibition (IC₅₀ 9.8 µM) compared to halogenated analogs (e.g., 3k: IC₅₀ 15.6 µM). This suggests that electron-donating groups (methoxy) may enhance target engagement, a feature the trimethoxyphenyl group in the target compound could exploit .

Biological Activity

7-Methyl-3-(3-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine class. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the piperidine and trimethoxyphenyl groups through various substitution reactions. Common reagents include methyl iodide and piperidine under conditions such as reflux or catalytic hydrogenation. Optimization of these conditions is crucial for achieving high yields and purity in both laboratory and industrial settings.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : This compound may act as an inhibitor of acetylcholinesterase (AChE), which is critical in the modulation of cholinergic neurotransmission. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.

- Receptor Modulation : The compound may also interact with various receptors involved in signal transduction pathways. Its structural components suggest potential affinity for neurotransmitter receptors.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Target | Activity | IC50 Value | Mechanism |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | 1.6 µg/mL | Reversible inhibition leading to increased acetylcholine levels |

| Butyrylcholinesterase (BuChE) | Inhibition | 2.9 µg/mL | Similar mechanism as AChE inhibition |

| Neurotransmitter Receptors | Modulation | Not specified | Potential enhancement of neurotransmission |

Case Studies

Several studies have investigated the effects of this compound on cognitive functions and neurodegenerative diseases:

- Cognitive Enhancement Study : A study demonstrated that administration of this compound in animal models resulted in improved memory retention and learning capabilities. The mechanism was linked to its AChE inhibitory activity, which increased synaptic acetylcholine levels.

- Neuroprotective Effects : Research indicated that this compound exhibited neuroprotective properties against oxidative stress-induced neuronal damage. This effect was attributed to its ability to modulate signaling pathways associated with cell survival.

- Comparative Analysis : When compared to other naphthyridine derivatives, this compound showed superior efficacy in inhibiting AChE and enhancing cognitive function in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.